3-[4-(Trifluoromethyl)phenoxy]-1,2,4-thiadiazol-5-amine
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Overview
Description
3-[4-(Trifluoromethyl)phenoxy]-1,2,4-thiadiazol-5-amine is an organic compound that features a trifluoromethyl group attached to a phenoxy ring, which is further connected to a thiadiazole ring
Mechanism of Action
Target of Action
It shares structural similarity with (s)-fluoxetine , which is known to interact with the transporter protein in Aquifex aeolicus .
Mode of Action
Based on its structural similarity to (s)-fluoxetine , it may interact with its target protein and induce changes that affect the function of the protein.
Pharmacokinetics
It is known that the compound is apowder at room temperature , which could influence its absorption and distribution in the body.
Biochemical Analysis
Biochemical Properties
It is known that molecules with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, can exhibit improved drug potency toward enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Molecular Mechanism
It is known that molecules with a -CF3 group can have a significant impact on the activity of enzymes .
Metabolic Pathways
It is known that molecules with a -CF3 group can interact with various enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trifluoromethyl)phenoxy]-1,2,4-thiadiazol-5-amine typically involves the reaction of 4-(trifluoromethyl)phenol with appropriate thiadiazole precursors. One common method includes the use of sodium hydride as a base and dimethylformamide as a solvent, carried out under an argon atmosphere at elevated temperatures . Another method involves the use of potassium hydroxide and methyl sulfoxide, followed by acidification and purification steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trifluoromethyl)phenoxy]-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The phenoxy and thiadiazole rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxy or thiadiazole rings.
Scientific Research Applications
3-[4-(Trifluoromethyl)phenoxy]-1,2,4-thiadiazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It is utilized in the production of agrochemicals, such as herbicides and pesticides, due to its bioactive properties
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the thiadiazole ring.
4-(Trifluoromethyl)aniline: Contains the trifluoromethyl group attached to an aniline ring.
3-(Trifluoromethyl)phenoxyacetic acid: Features a similar phenoxy structure with a trifluoromethyl group.
Uniqueness
3-[4-(Trifluoromethyl)phenoxy]-1,2,4-thiadiazol-5-amine is unique due to the presence of both the trifluoromethyl group and the thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenoxy]-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3OS/c10-9(11,12)5-1-3-6(4-2-5)16-8-14-7(13)17-15-8/h1-4H,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYPOBXWINYFMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=NSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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